4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride
Overview
Description
4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O2 and a molecular weight of 293.19 g/mol . It is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2.2ClH/c13-9-5-7-14(8-6-9)11-4-2-1-3-10(11)12(15)16;;/h1-4,9H,5-8,13H2,(H,15,16);2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Scientific Research Applications
Application
“4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride” is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
Method
The synthesis involves metal-catalyzed procedures where different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using these metal-catalyzed steps .
Results
Depression affects roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
2. Synthesis of Imatinib
Application
“4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride” is used in the synthesis of imatinib, an anticancer drug .
Method
Imatinib is assembled by coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent . The amine was condensed with “4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride”, which was prepared from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions, to provide the final product imatinib .
Results
Imatinib is a potent and selective inhibitor of Bcr-Abl and c-kit tyrosine kinases . It is licensed for treatment of chronic myelogenous leukemia (CML), gastrointestinal stromal tumors (GISTs), and other types of cancer . Imatinib was also found to have an inhibitory effect on other tyrosine kinase targets .
Safety And Hazards
The safety information available indicates that this compound may pose certain hazards. The GHS pictograms associated with it are GHS07, and the hazard statements include H302, H315, H319, H332, and H335 . These codes correspond to specific types of hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).
properties
IUPAC Name |
4-(4-aminopiperidin-1-yl)benzoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-10-5-7-14(8-6-10)11-3-1-9(2-4-11)12(15)16;;/h1-4,10H,5-8,13H2,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMXMBRWYOTJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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